molecular formula C16H15N3OS2 B2784085 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-21-1

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B2784085
CAS RN: 391875-21-1
M. Wt: 329.44
InChI Key: LGRCOHIXZWOLSV-UHFFFAOYSA-N
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Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound featuring a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The propylthio group suggests the presence of a sulfur atom bonded to a propyl group (a three-carbon chain). Naphthamide indicates the presence of a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the propylthio group, and the naphthamide group. The arrangement of these groups in the molecule would determine its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Semiconducting Polymers

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide and related compounds have been utilized in the synthesis of naphthodithiophene diimide (NDTI)-based semiconducting polymers. These polymers display ambipolar or unipolar n-channel material properties due to their low-lying LUMO levels, which are crucial for air-stable electron transport in field-effect transistors (FETs). The electronic nature of comonomer units significantly influences the HOMO energy levels of these polymers, showcasing their potential in semiconducting applications (Nakano, Osaka, & Takimiya, 2015).

Protective Activities Against DNA Damage

Research into N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide derivatives has also shown promising results in protecting DNA against damage induced by bleomycin-iron complex. This suggests potential therapeutic applications in mitigating chromogen formation between damaged DNA and thiobarbituric acid, highlighting the significance of these compounds in medical research (Abdel-Wahab, El-ahl, & Badria, 2009).

Anti-Inflammatory Agents

Moreover, N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide derivatives have been synthesized and evaluated as potential anti-inflammatory agents. These compounds have been studied for their efficacy in animal models, indicating their potential utility in developing new treatments for inflammation-related conditions (Thabet, Helal, Salem, & Abdelaal, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-2-9-21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRCOHIXZWOLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

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